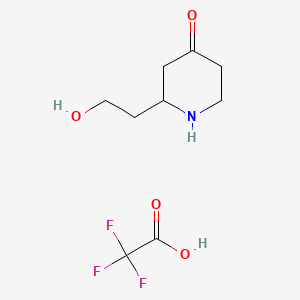
2-(2-Hydroxyethyl)piperidin-4-one, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethyl)piperidin-4-one; trifluoroacetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxyethyl)piperidin-4-one; trifluoroacetic acid typically involves the reaction of piperidin-4-one with 2-hydroxyethyl bromide in the presence of a suitable base, followed by the addition of trifluoroacetic acid. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Hydroxyethyl)piperidin-4-one; trifluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form piperidin-4-one derivatives with different functional groups.
Reduction: Reduction reactions can yield piperidine derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethyl)piperidin-4-one; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(2-hydroxyethyl)piperidin-4-one; trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Piperidine
Piperidin-4-one
2-Hydroxyethylpiperidine
Trifluoroacetic acid derivatives
Uniqueness: 2-(2-Hydroxyethyl)piperidin-4-one; trifluoroacetic acid is unique due to its specific structural features and the presence of both hydroxyethyl and trifluoroacetic acid groups. These features contribute to its distinct chemical and biological properties compared to other piperidine derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H14F3NO4 |
|---|---|
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)piperidin-4-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c9-4-2-6-5-7(10)1-3-8-6;3-2(4,5)1(6)7/h6,8-9H,1-5H2;(H,6,7) |
Clave InChI |
ALQIPIGOQUCAOH-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CC1=O)CCO.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



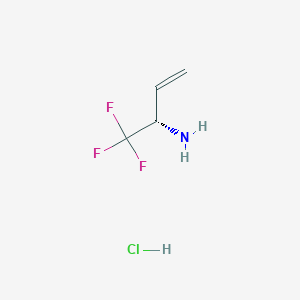

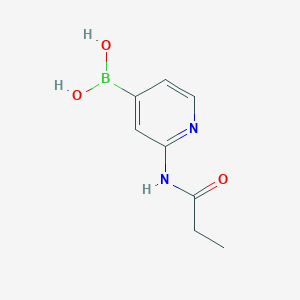
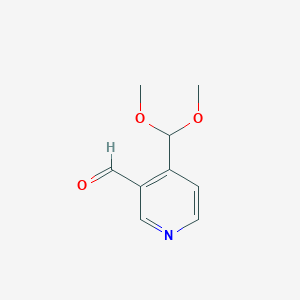
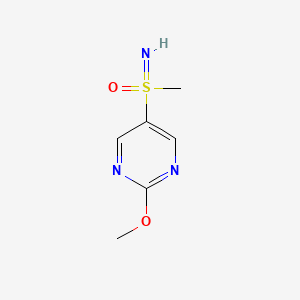

![5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B15298045.png)
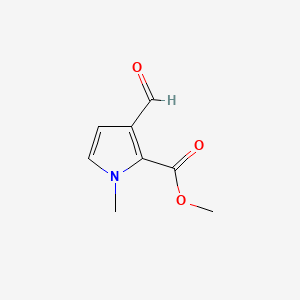

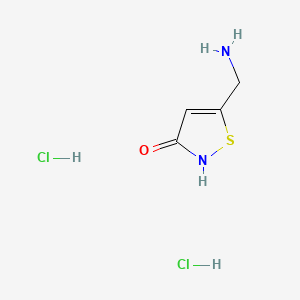
![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
amine hydrochloride](/img/structure/B15298059.png)
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
